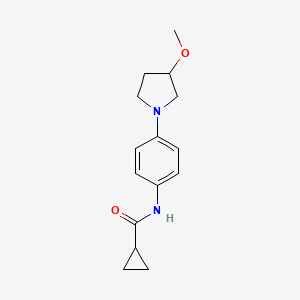
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule that has been studied for its potential use as an anti-cancer drug. This compound was discovered by a team of researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies.
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes .
Pharmacokinetics
Information on the compound’s bioavailability, half-life, volume of distribution, and clearance rates is currently unavailable .
Result of Action
Given the lack of information on the compound’s specific targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its relatively low potency, which may limit its efficacy as a cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. Another area of interest is the investigation of the potential use of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide and its potential for use in cancer treatment.
Synthesemethoden
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3-methoxypyridine with sodium hydride to form a pyridine anion. This anion is then reacted with ethyl chloroformate to form an ester, which is subsequently hydrolyzed to form the corresponding acid. The acid is then reacted with cyclopropanecarbonyl chloride to form N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide has been studied for its potential use as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for the survival of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-8-9-17(10-14)13-6-4-12(5-7-13)16-15(18)11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZOTJLNRQDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)
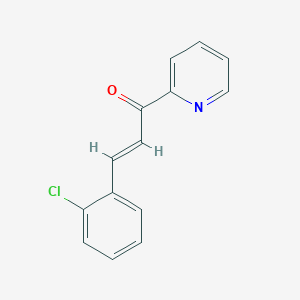
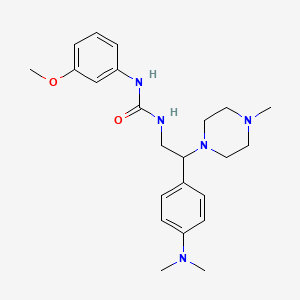
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)
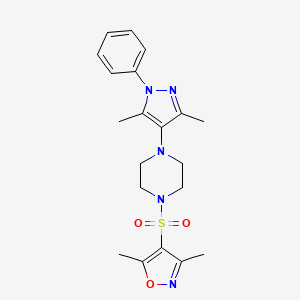
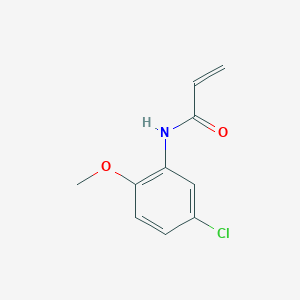
![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)